2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

Description

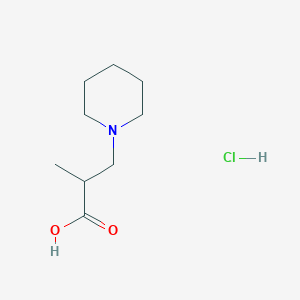

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is a piperidine-substituted propanoic acid derivative, characterized by a methyl group at the second carbon and a piperidin-1-yl group at the third carbon of the propanoic acid backbone, with a hydrochloride counterion.

Properties

IUPAC Name |

2-methyl-3-piperidin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)7-10-5-3-2-4-6-10;/h8H,2-7H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSNWDHCCPBNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride typically involves the reaction of 2-methyl-3-piperidin-1-ylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow it to act as a building block for more complex organic molecules, which are essential in drug development.

Research indicates that this compound may interact with specific enzymes and receptors, potentially influencing neurotransmitter systems and metabolic pathways. Its biological activities include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways crucial for cellular function.

- Therapeutic Potential : Investigations into its effects on neurological disorders suggest that it could be developed into therapeutic agents targeting conditions such as anxiety and depression.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and specialty products. Its versatility makes it valuable for synthesizing compounds used in various applications, including agrochemicals and polymers.

Case Study 1: Synthesis of Novel Antidepressants

A study focused on synthesizing derivatives of this compound demonstrated its potential as a scaffold for developing new antidepressant medications. The derivatives exhibited enhanced binding affinity to serotonin receptors, suggesting their utility in treating mood disorders.

Case Study 2: Antimicrobial Activity

Research has shown that certain derivatives of this compound possess antimicrobial properties. In vitro studies indicated significant inhibition of bacterial growth, paving the way for further exploration in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations :

- Substituent Complexity : The target compound has simpler substituents (methyl and piperidin-1-yl) compared to the benzyl and hydroxyphenyl groups in ’s derivative, which likely enhances its metabolic stability but reduces target specificity .

- Salt Form : All compounds are hydrochloride salts, improving aqueous solubility and bioavailability compared to free bases .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties

Key Observations :

- Acid Stability : Nicardipine hydrochloride () demonstrates that piperidine-containing hydrochlorides retain stability in acidic environments, suggesting similar behavior for the target compound .

Research Implications and Challenges

Structural Optimization : Derivatives with bulkier substituents (e.g., benzyl or hydroxyphenyl groups) may offer enhanced receptor binding but face challenges in pharmacokinetics .

Hydrochloride Utility : The hydrochloride salt form is critical for improving solubility, as seen in nicardipine and yohimbine, but may require tailored formulations for long-term stability .

Data Gaps : Direct pharmacological data for the target compound are absent, necessitating further studies on its mechanism and toxicity.

Biological Activity

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is a synthetic compound that has garnered attention in biochemical research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its piperidine structure, which is known for enhancing the bioavailability and pharmacological properties of compounds. The chemical formula is C₉H₁₈ClN₃O₂, and it is often used in proteomics and biochemical assays due to its effective interaction with various biological targets .

The biological activity of this compound can be attributed to its ability to modulate specific molecular pathways. Research indicates that it may interact with neurotransmitter receptors and enzymes, influencing cellular signaling pathways. This interaction can lead to various physiological effects, including modulation of pain perception and potential neuroprotective effects .

Biological Activity Overview

The compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, related compounds showed minimum inhibitory concentration (MIC) values against various bacterial strains, indicating potential for development as antimicrobial agents .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .

Antimicrobial Activity

A study conducted on various piperidine derivatives demonstrated that certain structural modifications could enhance antibacterial efficacy. The study reported MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar or enhanced activity due to its structural characteristics .

Neuroprotective Studies

In a separate investigation, a related compound was shown to protect neuronal cells from oxidative stress-induced damage in vitro. This study highlights the potential application of this compound in treating neurodegenerative disorders by mitigating oxidative stress responses .

Research Findings Summary Table

Q & A

Q. How can the synthesis of 2-methyl-3-piperidin-1-ylpropanoic acid hydrochloride be optimized for high yield and purity?

Answer: Synthetic optimization involves controlling reaction parameters such as solvent choice (e.g., ethanol or methanol for polar intermediates), temperature (typically 50–80°C for amide bond formation), and catalyst selection (e.g., HATU for carboxylate activation). Reaction times should be monitored via TLC or HPLC to prevent over- or under-reaction. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted piperidine derivatives or residual acids .

Q. What analytical techniques are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm proton environments and carbon backbone, respectively (e.g., δ 1.4–1.6 ppm for piperidine methylene groups).

- X-ray Crystallography: Resolves stereochemistry and hydrogen bonding patterns, particularly for hydrochloride salt formation.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 207.1 for CHClNO).

Cross-referencing with PubChem data ensures alignment with canonical SMILES and InChI keys .

Q. What are the solubility challenges for this compound in aqueous buffers, and how can they be addressed?

Answer: The hydrochloride salt form improves water solubility due to ionic interactions, but solubility may vary with pH. For low-solubility scenarios:

- Use co-solvents (e.g., DMSO ≤10% v/v) or surfactants (e.g., Tween-80).

- Adjust buffer pH to 4–6 to maintain protonation of the piperidine nitrogen.

- Conduct pre-formulation studies using dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Answer: Contradictions often arise from assay variability (e.g., cell line specificity, receptor density differences). Mitigation strategies include:

- Standardizing assay conditions (e.g., fixed incubation times, serum-free media).

- Validating compound purity via RP-HPLC (e.g., >95% purity threshold).

- Replicating dose-response curves in orthogonal assays (e.g., calcium flux vs. cAMP assays for GPCR studies) .

Q. What methodologies are suitable for assessing the compound’s stability under varying pH and temperature?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via LC-MS.

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (>200°C typical for hydrochloride salts).

- Long-Term Storage: Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

Q. How can researchers profile impurities introduced during synthesis?

Answer:

- RP-HPLC with UV/Vis Detection: Use a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (0.1% TFA in water/acetonitrile). Track impurities at 210–254 nm.

- Reference Standards: Compare retention times with known impurities (e.g., tert-butoxycarbonyl-protected intermediates).

- QbD Principles: Optimize reaction stoichiometry to minimize byproducts like N-methylpiperidine derivatives .

Q. What strategies are effective for studying interactions between this compound and enzymatic targets?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k, k) using immobilized enzymes.

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses in silico. Validate with site-directed mutagenesis.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) refinement .

Q. How can researchers address discrepancies in reported partition coefficients (LogP) for this compound?

Answer:

- Experimental Determination: Use shake-flask method with octanol/water phases. Centrifuge at 3000 rpm for phase separation and quantify via UV spectroscopy.

- Computational Prediction: Compare results from multiple software (e.g., MarvinSketch, ACD/LogP) to identify outliers.

- Adjust Protonation States: Account for ionization at physiological pH (e.g., pKa ~8.5 for the piperidine nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.